molecular formula C17H34N2O2 B10972234 N,N,N',N'-tetrapropylpentanediamide

N,N,N',N'-tetrapropylpentanediamide

Cat. No.: B10972234
M. Wt: 298.5 g/mol
InChI Key: XTANHGYWUMQICJ-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrapropylpentanediamide (chemical formula: C₁₇H₃₄N₂O₂) is a diamide derivative with four propyl groups attached to the nitrogen atoms of a pentanediamide backbone. The compound’s lipophilic nature, conferred by its alkyl substituents, likely enhances its solubility in organic solvents and its utility in metal ion extraction processes .

Properties

Molecular Formula

C17H34N2O2

Molecular Weight

298.5 g/mol

IUPAC Name

N,N,N',N'-tetrapropylpentanediamide

InChI

InChI=1S/C17H34N2O2/c1-5-12-18(13-6-2)16(20)10-9-11-17(21)19(14-7-3)15-8-4/h5-15H2,1-4H3

InChI Key

XTANHGYWUMQICJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCCC(=O)N(CCC)CCC

Origin of Product

United States

Preparation Methods

  • One synthetic route involves reacting ethylenediamine with propylamine to form the amide.
  • The reaction can be represented as:

    NH2CH2CH2NH2+4CH3CH2NH2N,N,N’,N’-tetrapropylpentanediamide\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 4\text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{N,N,N',N'-tetrapropylpentanediamide} NH2​CH2​CH2​NH2​+4CH3​CH2​NH2​→N,N,N’,N’-tetrapropylpentanediamide

  • The compound can be purified by distillation with sodium.
  • Industrial production methods may vary, but the basic synthetic approach remains consistent.
  • Chemical Reactions Analysis

    • N,N,N’,N’-tetrapropylpentanediamide can undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include oxidizing agents like potassium permanganate (for oxidation) and reducing agents like lithium aluminum hydride (for reduction).
    • Major products depend on the specific reaction conditions and the functional groups involved.
  • Scientific Research Applications

    • In chemistry , this compound may serve as a building block for more complex molecules.
    • In biology , it could be used in studies related to ligand-receptor interactions or as a model compound.
    • In medicine , research might explore its potential as a drug candidate or probe for specific biological processes.
    • In industry , applications could range from catalysis to materials science.
  • Mechanism of Action

    • The exact mechanism by which N,N,N’,N’-tetrapropylpentanediamide exerts its effects would depend on its specific applications.
    • It could interact with molecular targets or pathways relevant to its intended use.
  • Comparison with Similar Compounds

    Structural and Molecular Comparisons

    The table below compares N,N,N',N'-tetrapropylpentanediamide with structurally related diamides:

    Compound Name Chemical Formula Molecular Weight (g/mol) Substituents Key Features References
    This compound C₁₇H₃₄N₂O₂ ~298.47 Propyl (C₃H₇) High lipophilicity; potential extractant
    N,N,N',N'-Tetrabutylpentanediamide C₂₁H₄₂N₂O₂ 354.58 Butyl (C₄H₉) Increased steric bulk; higher molecular weight
    N,N,N',N'-Tetramethyl-1,5-pentanediamide C₉H₁₈N₂O₂ 186.25 Methyl (CH₃) Lower lipophilicity; simpler synthesis
    N,N,N',N'-Tetrapropylbut-2-enediamide C₁₆H₃₀N₂O₂ 282.42 Propyl + unsaturated backbone Conjugated double bond; altered reactivity
    N,N,N'-Tetraisopropylformylphosphondiamide C₁₃H₂₈N₂O₂P 283.33 Isopropyl (C₃H₇) + phosphonyl Hybrid organophosphorus-diamide structure

    Key Differences and Functional Implications

    Alkyl Chain Length and Lipophilicity
    • Tetrapropyl vs. Tetrabutyl: The substitution of propyl with butyl groups increases molecular weight (298.47 vs.
    • Tetrapropyl vs. Tetramethyl: Methyl substituents drastically lower lipophilicity (186.25 g/mol), making tetramethyl derivatives more water-soluble but less effective in nonpolar applications .
    Backbone Modifications
    • Unsaturation (But-2-enediamide) : The presence of a double bond in N,N,N',N'-tetrapropylbut-2-enediamide introduces conjugation, which may influence electronic properties and reactivity in photochemical or catalytic processes .
    • Phosphonyl Integration : N,N,N'-Tetraisopropylformylphosphondiamide combines diamide and phosphonate functionalities, offering unique chelation capabilities for transition metals .

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